molecular formula C6H12ClNO B2391946 3-Oxabicyclo[4.1.0]heptan-7-amine hydrochloride CAS No. 2171802-75-6

3-Oxabicyclo[4.1.0]heptan-7-amine hydrochloride

Cat. No.: B2391946
CAS No.: 2171802-75-6
M. Wt: 149.62
InChI Key: ZQBYEXXYVSGDKE-UHFFFAOYSA-N
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Description

3-Oxabicyclo[4.1.0]heptan-7-amine hydrochloride is a cyclic amine compound with the molecular formula C6H11NO·HCl. It is known for its unique bicyclic structure, which includes an oxygen bridge. This compound has been studied for its various physical, chemical, and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxabicyclo[4.1.0]heptan-7-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexene oxide with ammonia, followed by hydrochloric acid treatment to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 3-Oxabicyclo[4.1.0]heptan-7-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Oxabicyclo[4.1.0]heptan-7-amine hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Oxabicyclo[4.1.0]heptan-7-amine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target, but it often involves inhibition or activation of biochemical pathways .

Comparison with Similar Compounds

    7-Oxabicyclo[4.1.0]heptan-2-one: Another bicyclic compound with an oxygen bridge, used in different chemical reactions.

    Bis(7-oxabicyclo[4.1.0]heptan-3-ylmethyl) Adipate: A derivative used in polymer chemistry.

Uniqueness: 3-Oxabicyclo[4.1.0]heptan-7-amine hydrochloride is unique due to its specific amine group and hydrochloride salt form, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-oxabicyclo[4.1.0]heptan-7-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c7-6-4-1-2-8-3-5(4)6;/h4-6H,1-3,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQBYEXXYVSGDKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2C1C2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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